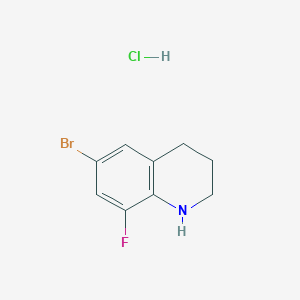
6-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride
Descripción general
Descripción
6-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound with the CAS Number: 1235439-87-8 . It has a molecular weight of 266.54 and its IUPAC name is 6-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for 6-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride is 1S/C9H9BrFN.ClH/c10-7-4-6-2-1-3-12-9(6)8(11)5-7;/h4-5,12H,1-3H2;1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
6-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride is a powder that is stored at room temperature . Its molecular weight is 266.54 , and its molecular formula is C9H10BrClFN .Aplicaciones Científicas De Investigación
Pharmacology
In pharmacology, this compound is explored for its potential as a precursor in the synthesis of various pharmacologically active molecules. Its structure could be manipulated to create derivatives that interact with specific receptors or enzymes within biological systems. For instance, modifications of the tetrahydroquinoline scaffold have been studied for their affinity to the NMDA receptor complex , which is relevant in conditions like Alzheimer’s disease .
Medicinal Chemistry
Within medicinal chemistry, 6-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride serves as a building block for the development of new therapeutic agents. Its bromo and fluoro substituents are particularly valuable for creating molecules with enhanced bioavailability and selectivity towards biological targets. This is crucial in the design of drugs with fewer side effects and improved efficacy .
Organic Synthesis
In organic synthesis, this compound is utilized for its reactivity in cross-coupling reactions . The bromo group, in particular, makes it a suitable candidate for Suzuki coupling , which is a pivotal reaction for forming carbon-carbon bonds in complex organic molecules. Such reactions are fundamental in the synthesis of natural products, pharmaceuticals, and polymers .
Biochemistry
Biochemists employ 6-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride in the study of enzyme-substrate interactions. The compound’s structure allows it to mimic certain biochemical moieties, making it a useful tool in enzyme inhibition studies . This can lead to the discovery of new inhibitors that regulate biological pathways involved in diseases .
Analytical Chemistry
In analytical chemistry, the compound’s unique spectroscopic properties are of interest. It can be used as a standard in NMR , HPLC , and LC-MS to calibrate instruments or as a probe to study the properties of other chemical entities through comparative analysis. This is essential for quality control and method development in pharmaceutical analysis .
Chemical Engineering
From a chemical engineering perspective, 6-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride is significant in process optimization. Its stability under various conditions can be studied to improve the scalability of chemical reactions. This knowledge is vital for the large-scale production of chemicals and pharmaceuticals .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust, fumes, gas, mist, vapors, or spray, and to wash thoroughly after handling .
Propiedades
IUPAC Name |
6-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFN.ClH/c10-7-4-6-2-1-3-12-9(6)8(11)5-7;/h4-5,12H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYHINNJNGVRQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC(=C2)Br)F)NC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride | |
CAS RN |
1235439-87-8 | |
| Record name | Quinoline, 6-bromo-8-fluoro-1,2,3,4-tetrahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1235439-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



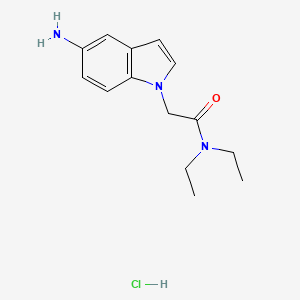
![2-[(Diphenylmethyl)amino]acetic acid hydrochloride](/img/structure/B1520381.png)
![2-amino-N-({8-methyl-8-azabicyclo[3.2.1]octan-3-yl}methyl)acetamide dihydrochloride](/img/structure/B1520382.png)
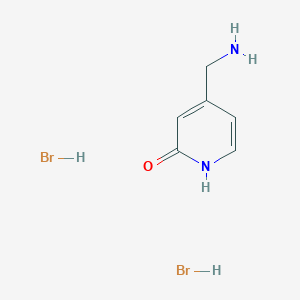
![N-[4-(2-chloroacetamido)phenyl]thiophene-2-carboxamide](/img/structure/B1520386.png)
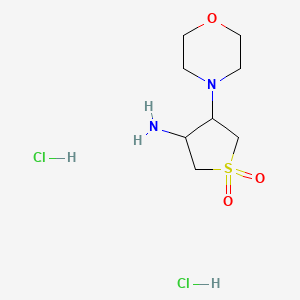
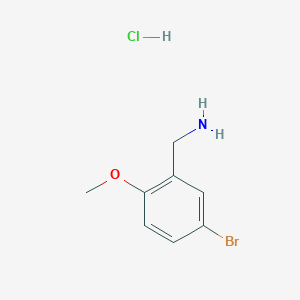
![[1-(3-Nitropyridin-2-yl)piperidin-4-yl]methanol](/img/structure/B1520391.png)
![2-[3-(aminomethyl)phenoxy]-N-cyclopropylacetamide hydrochloride](/img/structure/B1520392.png)
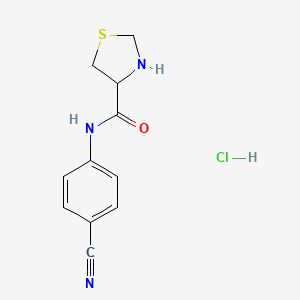

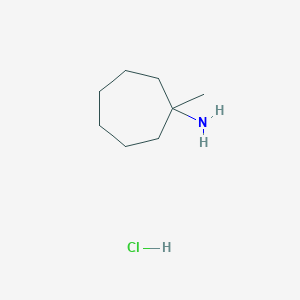

![(3-aminopropyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B1520400.png)